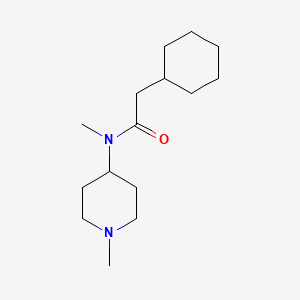![molecular formula C17H13N3O B7513111 4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)
4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is also known as PD173074 and belongs to the family of quinazoline derivatives. PD173074 has been found to inhibit the activity of fibroblast growth factor receptor (FGFR) tyrosine kinase, which plays a crucial role in cell growth and differentiation.
Wirkmechanismus
PD173074 is a potent and selective inhibitor of FGFR tyrosine kinase. It binds to the ATP-binding site of FGFR and prevents the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PD173074 has been shown to have significant biochemical and physiological effects on cancer cells. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. PD173074 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, PD173074 has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
PD173074 is a potent and selective inhibitor of FGFR tyrosine kinase, making it an ideal tool for studying the role of FGFR in various biological processes. However, PD173074 has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, PD173074 has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
For research on PD173074 include improving its pharmacokinetic properties, developing more potent and selective FGFR inhibitors, and studying its efficacy in combination with other cancer therapies. Additionally, further research is needed to understand the role of FGFR signaling in different types of cancer and to identify biomarkers that can predict response to FGFR inhibitors.
Synthesemethoden
PD173074 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 6-methyl-4-oxoquinazoline-3-carboxylic acid with benzylamine, followed by reduction of the resulting imine to yield 4-[(6-methyl-4-oxoquinazolin-3-yl)methyl]benzylamine. The final step involves the reaction of the benzylamine derivative with cyanogen bromide to yield PD173074.
Wissenschaftliche Forschungsanwendungen
PD173074 has been extensively used in scientific research to study the role of FGFR in various biological processes. FGFR signaling has been implicated in the development and progression of several types of cancer, including breast, lung, prostate, and bladder cancer. PD173074 has been found to inhibit the growth and proliferation of cancer cells by blocking FGFR signaling. In addition, PD173074 has been shown to have potential therapeutic applications in other diseases, such as pulmonary fibrosis, atherosclerosis, and angiogenesis.
Eigenschaften
IUPAC Name |
4-[(6-methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-12-2-7-16-15(8-12)17(21)20(11-19-16)10-14-5-3-13(9-18)4-6-14/h2-8,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPGPRSMMMTWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN(C2=O)CC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

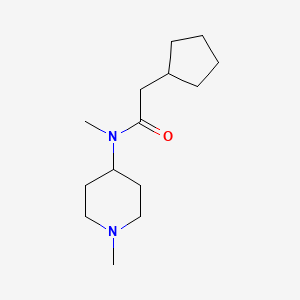

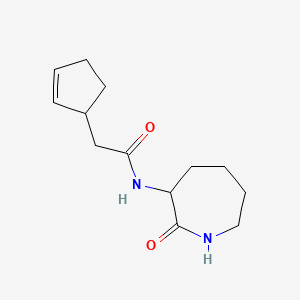
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone](/img/structure/B7513056.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)
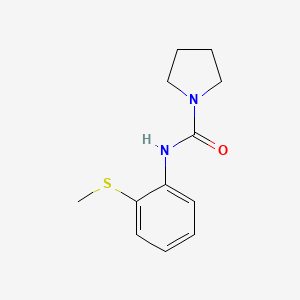
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)


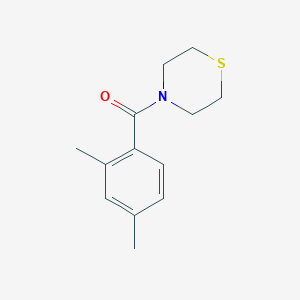
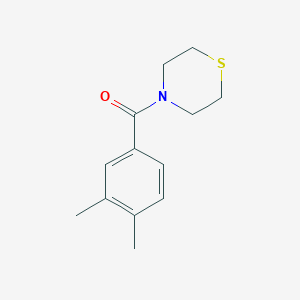
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)

